N,N′-Bis(tert-butoxycarbonyl)cystamine, commonly referred to as Boc-cystamine or Di-Boc-cystamine, is a chemical compound primarily used as a building block in peptide synthesis. [] It belongs to the class of organic compounds known as carbamates and is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to a cystamine core. The cystamine core contains a disulfide bond (S-S), making Boc-cystamine useful for introducing disulfide bridges into peptides and other molecules. []
Boc-cystamine hydrochloride is a derivative of cystamine, which itself is a compound formed from two cysteamine molecules linked by a disulfide bond. The compound features a tert-butyloxycarbonyl (Boc) protective group that is commonly employed in peptide synthesis to shield the amino group from undesired reactions. This protective strategy enhances its utility in various biochemical applications, making Boc-cystamine hydrochloride a significant compound in pharmaceutical synthesis and research due to its stability and reactivity .
Boc-cystamine hydrochloride can be synthesized from cystamine through a multi-step chemical process. Cystamine is often derived from natural sources or can be produced synthetically. The synthesis of Boc-cystamine hydrochloride typically involves the protection of the amino group of cystamine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Boc-cystamine hydrochloride falls under the category of amino acid derivatives and is classified as a protective group reagent in organic chemistry. It is particularly relevant in peptide synthesis and modifications involving thiol groups due to its ability to form stable bonds with sulfur-containing compounds .
The synthesis of Boc-cystamine hydrochloride involves several steps:
Boc-cystamine hydrochloride has a well-defined molecular structure characterized by:
The molecular formula for Boc-cystamine hydrochloride is , with a molecular weight of approximately 238.76 g/mol . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm its structure.
Boc-cystamine hydrochloride can undergo various chemical reactions, including:
Boc-cystamine hydrochloride acts primarily by converting cystine into cysteine and mixed disulfides involving cysteine and cysteamine. This conversion plays a crucial role in reducing cystine accumulation in conditions such as cystinosis, where excessive cystine leads to cellular damage.
The compound has been shown to have high gastrointestinal absorption rates, which enhances its therapeutic efficacy when administered . By facilitating the depletion of cystine, it alleviates symptoms associated with its accumulation.
Boc-cystamine hydrochloride is primarily used in:
The synthesis of Boc-cystamine hydrochloride (HCl) hinges on precise amino-group protection and deprotection protocols. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting moiety for primary amines during the modification of cystamine's thiol groups. Protection typically employs di-tert-butyl dicarbonate (Boc₂O) with bases like 4-dimethylaminopyridine (DMAP) or sodium bicarbonate in polar aprotic solvents (THF, acetonitrile) at ambient temperature, achieving >95% yields under optimized conditions [2] [5]. Catalyst-free aqueous methods have gained prominence for avoiding racemization in chiral intermediates [5].
Deprotection necessitates acidic conditions to cleave the Boc group without disrupting the disulfide bond. Traditional methods use trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane or dioxane [2]. However, recent innovations include oxalyl chloride in methanol, enabling room-temperature deprotection within 1–4 hours (yields: 70–90%) while preserving acid-labile functionalities [10]. Alternative systems like trimethylsilyl iodide (TMSI) or zinc bromide offer anhydrous pathways for sensitive substrates [2].
Table 1: Comparison of Boc Deprotection Agents for Cystamine Derivatives
Agent | Conditions | Time | Yield | Functional Group Tolerance |
---|---|---|---|---|
TFA/DCM (20-50%) | 0°C to RT | 0.5-2 h | 85-95% | Low (ester hydrolysis) |
HCl/Dioxane (4M) | RT | 2-12 h | 75-90% | Moderate |
Oxalyl Cl/MeOH | RT, 3 equiv. | 1-4 h | 70-90% | High |
TMSI/DCM | RT, anhydrous | 12-24 h | 60-80% | High |
Boc-cystamine HCl is integral to solid-phase peptide synthesis (SPPS) for antibody-drug conjugates (ADCs). The disulfide bridge enables cleavable linker integration, facilitating drug release in reductive environments (e.g., tumor cells) [3] [7]. In Fmoc/Boc hybrid strategies, cystamine is anchored to Wang resin or polystyrene-based resins via its Boc-protected amine, while the disulfide remains inert during elongation [6].
Post-assembly, acidolytic cleavage (95% TFA) simultaneously liberates the peptide and removes the Boc group, yielding cystamine-equipped constructs ready for cytotoxic payload attachment [6]. Key advantages include:
Disulfide bond formation in cystamine synthesis requires selective oxidation of thiol precursors. Iodine ethanol solutions remain the benchmark, achieving quantitative disulfide yields at 0°C within 30 minutes [9]. However, metal-free alternatives like dimethyl sulfoxide (DMSO) enable milder oxidation, particularly for Boc-protected intermediates [4].
Transition-metal catalysts offer industrial scalability. Copper(I) iodide and iron(III) chloride facilitate aerobic oxidation, reducing stoichiometric oxidant waste [9]. Recent advances exploit gold nanoparticles on silica supports, enhancing recyclability and minimizing metal contamination in pharmaceutical intermediates [4].
Table 2: Catalytic Oxidation Systems for Cystamine Disulfide Bond Formation
Catalyst System | Conditions | Yield | Byproducts | Scalability |
---|---|---|---|---|
I₂ (1.05 equiv.) | Ethanol, 0°C, 0.5 h | 98% | HI | Moderate |
DMSO (2 equiv.) | RT, 12 h | 85% | Dimethyl sulfide | High |
CuI/O₂ (0.1 equiv.) | Methanol, 50°C, 6 h | 92% | H₂O | High |
Au/SiO₂ (0.5 mol%) | Water, RT, 3 h | 95% | None | Pilot-scale |
Industrial-scale Boc-cystamine HCl production faces three primary hurdles:
A patent-pending approach employs colloidal milling with adsorbents (e.g., silica gel) during cysteamine HCl oxidation, shortening reaction times to 48 hours and improving purity to >99% [4]. Additionally, continuous-flow reactors are being explored for safer handling of gaseous byproducts (e.g., HI) [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: